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Compound of Interest

Compound Name: 16:0-18:1 PG-d31

Cat. No.: B1421392 Get Quote

In-Depth Technical Guide: 16:0-18:1 PG-d31
This guide provides a detailed overview of the molecular characteristics of deuterated 1-

palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly referred to as 16:0-18:1
PG-d31. It is intended for researchers, scientists, and professionals in the field of drug

development who utilize stable isotope-labeled lipids in their studies.

Core Molecular Data
The incorporation of 31 deuterium atoms into the 16:0-18:1 PG molecule significantly alters its

molecular weight, providing a distinct isotopic signature for use in various analytical

applications, such as mass spectrometry-based lipidomics. The fundamental properties of both

the non-deuterated and deuterated forms are summarized below for direct comparison.

Property 16:0-18:1 PG 16:0-18:1 PG-d31

Empirical Formula C₄₀H₇₆O₁₀PNa[1][2] C₄₀H₄₅D₃₁O₁₀PNa

Average Molecular Weight 770.99 g/mol [1][2] 802.21 g/mol

Monoisotopic Molecular

Weight
748.5254 u 779.7208 u

Note: The molecular weight of the sodium salt is presented. The free acid form has an average

molecular weight of 749.0071 g/mol .[3][4] The atomic weight of deuterium is approximately

2.014 u.[5][6][7]
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Experimental and Analytical Considerations
The primary application of 16:0-18:1 PG-d31 is as an internal standard in quantitative mass

spectrometry. The following sections outline a general experimental workflow and the

underlying principles for its use.

Experimental Workflow: Lipid Extraction and Analysis
A typical workflow for the analysis of lipids from a biological sample using a deuterated internal

standard is depicted below.

Sample Preparation Analysis Data Interpretation

Biological Sample Spike with
16:0-18:1 PG-d31

Lipid Extraction
(e.g., Bligh-Dyer) LC-MS/MS Analysis Quantification Endogenous PG Levels

Click to download full resolution via product page

Fig. 1: General workflow for lipid analysis using a deuterated standard.

Methodology:

Sample Preparation: A known amount of 16:0-18:1 PG-d31 is added to the biological sample

prior to lipid extraction. This "spiking" step is crucial for accurate quantification as the internal

standard experiences the same sample processing and potential for loss as the endogenous

analyte.

Lipid Extraction: A common method for extracting lipids from biological matrices is the Bligh-

Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids

into an organic phase.

LC-MS/MS Analysis: The extracted lipids are separated using liquid chromatography (LC)

and detected by tandem mass spectrometry (MS/MS). The mass spectrometer is set to

monitor specific precursor-to-product ion transitions for both the endogenous 16:0-18:1 PG

and the deuterated 16:0-18:1 PG-d31 standard.
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Quantification: The peak area of the endogenous 16:0-18:1 PG is compared to the peak area

of the known amount of 16:0-18:1 PG-d31 internal standard. This ratio is used to calculate

the absolute concentration of the endogenous lipid in the original sample.

Signaling and Metabolic Pathways
Phosphatidylglycerols (PGs) are important components of cellular membranes and are

precursors for other essential lipids, such as cardiolipin. The metabolic pathway leading to the

synthesis of PG is a fundamental process in lipid biochemistry.
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Fig. 2: Simplified biosynthesis pathway of phosphatidylglycerol.
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This diagram illustrates the key enzymatic steps in the de novo synthesis of

phosphatidylglycerol. The deuterated form, 16:0-18:1 PG-d31, is chemically identical to its non-

deuterated counterpart in terms of its participation in these pathways, but its distinct mass

allows for its differentiation in metabolic flux studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 16:0-18:1 PG powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

2. 16:0-18:1 PG（磷脂酰甘油） Avanti Research™ - A Croda Brand | Sigma-Aldrich
[sigmaaldrich.com]

3. Human Metabolome Database: Showing metabocard for PG(16:0/18:1(11Z))
(HMDB0010573) [hmdb.ca]

4. Human Metabolome Database: Showing metabocard for PG(16:0/18:1(9Z))
(HMDB0010574) [hmdb.ca]

5. Deuterium - Wikipedia [en.wikipedia.org]

6. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

7. byjus.com [byjus.com]

To cite this document: BenchChem. [16:0-18:1 PG-d31 molecular weight and formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421392#16-0-18-1-pg-d31-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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